2-(tert-Butyldimethylsilyloxy)cyclohexanone
Overview
Description
2-(tert-Butyldimethylsilyloxy)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis as a protecting group for alcohols due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyloxy)cyclohexanone typically involves the protection of cyclohexanone with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
Cyclohexanone+TBDMS-Cl+Base→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions, with additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyldimethylsilyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 produces alcohols .
Scientific Research Applications
2-(tert-Butyldimethylsilyloxy)cyclohexanone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butyldimethylsilyloxy)cyclohexanone primarily involves its role as a protecting group. The TBDMS group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The TBDMS group can be removed under acidic or basic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxycyclohexanone
- 4-Phenylcyclohexanone
- 2-Methylcyclohexanone
Uniqueness
Compared to similar compounds, 2-(tert-Butyldimethylsilyloxy)cyclohexanone offers unique advantages due to the stability of the TBDMS protecting group. This stability allows for a broader range of reaction conditions without compromising the integrity of the protected hydroxyl group. Additionally, the TBDMS group can be easily removed, making it a versatile tool in organic synthesis .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZXDUOXGSOLJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458367 | |
Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74173-08-3 | |
Record name | 2-(tert-Butyldimethylsilyloxy)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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